molecular formula C12H24N2O2 B1620465 Dodecanediamide CAS No. 6224-99-3

Dodecanediamide

Cat. No.: B1620465
CAS No.: 6224-99-3
M. Wt: 228.33 g/mol
InChI Key: FTZSDHHWPWGCDI-UHFFFAOYSA-N
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Description

Dodecanediamide: is an organic compound with the molecular formula C12H24N2O2 . It is a type of diamide, specifically a long-chain aliphatic diamide, which is derived from dodecanoic acid and ammonia. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: Dodecanediamide can be synthesized through the direct amidation of dodecanoic acid with ammonia or an amine under high-temperature conditions. This reaction typically requires a catalyst, such as a metal oxide, to proceed efficiently.

    Electrosynthesis: Another method involves the use of electrosynthesis, where dodecanoic acid is reacted with ammonia in an electrochemical cell.

Industrial Production Methods: In industrial settings, this compound is often produced through the direct amidation process due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where dodecanoic acid and ammonia are heated to high temperatures in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dodecanediamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of dodecanedioic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dodecanediamine.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Dodecanedioic acid.

    Reduction: Dodecanediamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Dodecanediamide is used as a building block in the synthesis of polymers, particularly polyamides. It serves as a monomer in the production of nylon 6/12, a type of nylon known for its high mechanical strength and thermal stability .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them candidates for the development of new antibiotics.

Industry: this compound is utilized in the production of high-performance materials, including fibers, films, and coatings. Its derivatives are also used as plasticizers and stabilizers in the manufacture of plastics and rubber products .

Mechanism of Action

The mechanism by which dodecanediamide exerts its effects depends on its application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polyamides. The amide groups in this compound facilitate hydrogen bonding, which contributes to the strength and stability of the resulting polymer.

In biological systems, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

    Hexamethylenediamine: Another diamide used in the production of nylon 6/6.

    Sebacamide: A diamide derived from sebacic acid, used in the synthesis of polyamides.

    Adipamide: Derived from adipic acid, used in the production of nylon 6/6.

Uniqueness of Dodecanediamide: this compound is unique due to its long aliphatic chain, which imparts distinct physical properties to the polymers it forms. Compared to hexamethylenediamine and adipamide, this compound-based polyamides exhibit higher flexibility and lower melting points, making them suitable for specific industrial applications .

Properties

IUPAC Name

dodecanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZSDHHWPWGCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)N)CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211292
Record name Dodecanediamide
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6224-99-3
Record name Dodecanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6224-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanediamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanediamide
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Record name Dodecanediamide
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Synthesis routes and methods

Procedure details

0.46 g (2 mmol) of 1,10-decanedicarboxylic acid and 0.674 g (4.4 mol) of 1-hydroxybenzotriazole were dissolved in N,N-dimethylformamide, and 10 ml of a dichloromethane solution containing 0.90 g (4.4 mmol) of 1-ethyl-3-(3-dimethylaminopropyl) carboimido hydrochloride was added at −5 degree C. with stirring. After 1 hour, 10 ml of dichloromethane solution containing 1.51 g (4.4 mmol) of the above L-valyl-L-valinebenzylester hydrochloride followed by 0.62 ml (4.4 mmol) of triethylamine were added, and stirred for 24 hours while gradually returning to room temperature. The solvent was completely distilled off under reduced pressure, and the white precipitate obtained was washed on filter paper successively with 50 ml of 10 wt % citric acid aqueous solution, 20 ml water, 50 ml of 4 wt % sodium bicarbonate aqueous solution and 20 ml water. 0.98 g of N,N′-bis (L-valyl-L-valinebenzylester) decane-1,10-dicarboxamide was obtained as a white solid (yield 0.61%). 0.5 g (0.62 mmol) of this compound was dissolved in 100 ml dimethylformamide, 0.25 g of 10 wt % palladium/carbon was added as a catalyst, and catalytic hydrogenation was performed. After 6 hours, the catalyst was filtered off using cerite, and the solvent was distilled off under reduced pressure to obtain a colorless oil. The oil obtained was crystallized using a water-ethanol mixed solvent to give a white solid. After analysis, this white solid was N,N′-bis (L-valyl-L-valine) decane-1,10-dicarboxamide (corresponds to m=2, n=10 in general formula (1)).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.674 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
L-valyl-L-valinebenzylester hydrochloride
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
0.61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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